molecular formula C13H14O5 B2717856 Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate CAS No. 74053-94-4

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate

Cat. No. B2717856
CAS RN: 74053-94-4
M. Wt: 250.25
InChI Key: ZSODRSZARKAXOH-UHFFFAOYSA-N
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Description

  • IUPAC Name : Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Molecular Structure Analysis

The molecular structure of Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate consists of a chromene ring system fused with a benzodioxin moiety. The ester group is attached to the chromene ring. Refer to the ChemSpider link for a visual representation .

Future Directions

For more detailed information, consult relevant scientific literature and databases .

properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-2-16-13(15)8-10(14)9-3-4-11-12(7-9)18-6-5-17-11/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDROKCHVNRTMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220348
Record name Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74053-94-4
Record name Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74053-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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